molecular formula C11H20ClNO2 B1591840 tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate CAS No. 479057-79-9

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Cat. No.: B1591840
CAS No.: 479057-79-9
M. Wt: 233.73 g/mol
InChI Key: CTSABEXZMPJSGO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20ClNO2 . It is a piperidine derivative that features a tert-butyl ester group and a chloromethyl substituent. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate typically involves the reaction of N-Boc-4-piperidinemethanol with a chlorinating agent. One common method is to use thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

N-Boc-4-piperidinemethanol+SOCl2tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate+HCl+SO2\text{N-Boc-4-piperidinemethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 N-Boc-4-piperidinemethanol+SOCl2​→tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate+HCl+SO2​

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted piperidine derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Chemistry: tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the preparation of piperidine-based compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules that can modulate biological pathways. It is often incorporated into molecular scaffolds for the development of enzyme inhibitors or receptor agonists/antagonists.

Medicine: this compound is a key intermediate in the synthesis of potential therapeutic agents. It is used in the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and coatings with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic activation to release the active pharmacophore. The molecular targets and pathways involved can vary, but common targets include enzymes, receptors, and ion channels. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

    tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.

    tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate: Features a methoxymethyl group in place of the chloromethyl group.

Uniqueness: tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is unique due to its chloromethyl group, which provides distinct reactivity compared to its analogs. The chloromethyl group is a versatile functional group that can undergo various chemical transformations, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-(chloromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSABEXZMPJSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594745
Record name tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479057-79-9
Record name tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)piperidine, N-BOC protected
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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